Dabigatran Impurity 13 is a chemical compound associated with the anticoagulant drug Dabigatran etexilate. Its molecular formula is and it has a molecular weight of approximately 641.8 g/mol. This impurity arises during the manufacturing process of Dabigatran, which is primarily used to prevent and treat thromboembolic disorders. Understanding this impurity is crucial for ensuring the safety and efficacy of Dabigatran formulations.
Dabigatran Impurity 13 is classified as an impurity in pharmaceutical chemistry. It is categorized under related compounds that arise during the synthesis of active pharmaceutical ingredients, specifically those that may impact drug safety and efficacy.
The synthesis of Dabigatran Impurity 13 involves several multi-step organic reactions. A notable method includes the use of a novel synthon, n-hexyl-4-nitrophenyl carbonate, which has been shown to significantly reduce the formation of impurities compared to previous methods that utilized n-hexyl chloroformate.
The chemical reactions involved in the synthesis of Dabigatran Impurity 13 include:
Research has focused on identifying and controlling these reactions to limit impurity levels during production .
Dabigatran Impurity 13 serves several important roles in pharmaceutical research and quality control:
Dabigatran Impurity 13 is systematically identified as N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine. Its molecular formula is C₃₂H₃₆N₆O₆, with a precise molecular weight of 600.66 g/mol [4]. This structure features three key components:
The β-alanine linker distinguishes it from Dabigatran etexilate’s ethyl ester group, reducing hydrophobicity (calculated log P ≈ 2.8 vs. 3.8 for the parent drug) [7]. Table 1 summarizes key molecular descriptors:
Table 1: Molecular Identity of Dabigatran Impurity 13
Property | Value |
---|---|
IUPAC Name | N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]carbonyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine |
Molecular Formula | C₃₂H₃₆N₆O₆ |
Molecular Weight | 600.66 g/mol |
CAS Registry Number | 1408238-37-8 |
Synonyms | Dabigatran carbamoyl impurity, Dabigatran process-related impurity 13 |
1H-NMR & 13C-NMR (DMSO-d₆):
FT-IR (cm⁻¹):
HRMS:
Impurity 13 is a synthetic intermediate rather than a degradation product, originating from incomplete esterification or hydrolysis during manufacturing [5]. Its structure diverges from Dabigatran etexilate mesylate in three regions:
Table 2 highlights structural differences impacting pharmaceutical relevance:Table 2: Structural Comparison with Dabigatran Etexilate Mesylate
Feature | Dabigatran Impurity 13 | Dabigatran Etexilate Mesylate |
---|---|---|
β-Alanine Moiety | -COOH | -COOCH₂CH₃ |
C4-Phenyl Substituent | -CONH(C=O)O-C₆H₁₃ | -C(=NH)NH(C=O)O-C₆H₁₃ |
Molecular Weight | 600.66 g/mol | 723.86 g/mol (mesylate salt) |
Key Functional Group | Carbamoyl (-NH-C=O) | Amidine (-N=C-NH₂) |
Thrombin Binding Capacity | None (inactive metabolite) | High (active site interaction) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1